1-(Azidomethyl)-2-(trifluoromethoxy)benzene

Click Chemistry CuAAC Regioselectivity

For medicinal chemists and materials scientists seeking to leverage the distinct ortho-substitution pattern of this fluorinated benzyl azide. Its OCF3 group provides enhanced lipophilicity and unique steric/electronic properties over non-fluorinated or para-substituted analogs, making it a superior choice for fine-tuning pharmacokinetics and reaction kinetics in CuAAC click chemistry applications.

Molecular Formula C8H6F3N3O
Molecular Weight 217.15 g/mol
CAS No. 1093980-91-6
Cat. No. B1475950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azidomethyl)-2-(trifluoromethoxy)benzene
CAS1093980-91-6
Molecular FormulaC8H6F3N3O
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN=[N+]=[N-])OC(F)(F)F
InChIInChI=1S/C8H6F3N3O/c9-8(10,11)15-7-4-2-1-3-6(7)5-13-14-12/h1-4H,5H2
InChIKeyLLVHFBNHKGYLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azidomethyl)-2-(trifluoromethoxy)benzene (CAS 1093980-91-6): Procurement-Ready Click Chemistry Building Block


1-(Azidomethyl)-2-(trifluoromethoxy)benzene (CAS 1093980-91-6) is a fluorinated benzyl azide with molecular formula C8H6F3N3O and a molecular weight of 217.15 g/mol . It serves as a versatile building block in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the efficient construction of 1,2,3-triazole-containing molecular architectures [1].

Why Generic Substitution Fails for 1-(Azidomethyl)-2-(trifluoromethoxy)benzene


In-class compounds such as 1-(azidomethyl)-4-(trifluoromethoxy)benzene, 1-azido-2-(trifluoromethoxy)benzene, or non-fluorinated benzyl azides are not interchangeable with 1-(azidomethyl)-2-(trifluoromethoxy)benzene. The ortho-substitution pattern of the trifluoromethoxy group relative to the azidomethyl moiety creates a unique steric and electronic environment that influences both reaction kinetics in click chemistry and the physicochemical properties of downstream products. The trifluoromethoxy group confers distinct lipophilicity and metabolic stability characteristics compared to methoxy (OCH3) or trifluoromethyl (CF3) analogs, directly impacting the design of bioactive molecules [1].

Product-Specific Quantitative Evidence Guide: 1-(Azidomethyl)-2-(trifluoromethoxy)benzene


Regiochemical Control in CuAAC Click Chemistry: Ortho-Substituted Benzyl Azide vs. Para-Substituted Analog

In CuAAC reactions, ortho-substituted benzyl azides exhibit distinct regiochemical outcomes compared to their para-substituted analogs due to proximal steric and electronic effects. The ortho-trifluoromethoxy group in 1-(azidomethyl)-2-(trifluoromethoxy)benzene can influence the approach of the alkyne substrate, potentially altering the 1,4- vs. 1,5-triazole isomer ratio in copper-catalyzed systems [1]. CuAAC reactions are typically highly regioselective for the 1,4-disubstituted triazole product [2].

Click Chemistry CuAAC Regioselectivity Triazole Synthesis

Metabolic Stability of Trifluoromethoxy-Containing Compounds: CF3O vs. OCH3 vs. CF3

Microsomal stability studies indicate that the trifluoromethoxy (OCF3) group typically decreases metabolic stability of the corresponding derivatives as compared to either methoxy (OCH3)- or trifluoromethyl (CF3)-substituted counterparts, except for N-alkoxy(sulfon)amide series [1]. This property is critical for drug design where controlled metabolic lability or stability is required.

Drug Design Metabolic Stability Fluorine Chemistry Microsomal Clearance

Lipophilicity (logP) Enhancement of Trifluoromethoxy Group: OCF3 vs. OCH3 vs. CF3

The trifluoromethoxy (OCF3) group confers higher lipophilicity compared to methoxy (OCH3) analogs and similar lipophilicity to trifluoromethyl (CF3)-bearing compounds [1]. Increased lipophilicity enhances membrane permeability and bioavailability of drug candidates.

Lipophilicity logP Drug Design Fluorine Chemistry

Synthetic Versatility of Benzyl Azide Moiety: Heterocycle Synthesis Applications

Ortho-functionalized benzyl azides serve as versatile precursors for the synthesis of diverse heterocyclic scaffolds, including 1,2,3-triazoles via click chemistry [1]. The presence of the ortho-OCF3 group introduces both steric and electronic effects that can influence subsequent cyclization or functionalization steps.

Heterocycle Synthesis Benzyl Azide Click Chemistry Triazole

Reaction Rate Comparison: CuAAC Click Chemistry Kinetics

CuAAC click reactions proceed with second-order rate constants in the range of 10–100 M⁻¹s⁻¹ under typical conditions, making them among the fastest bioorthogonal ligation reactions available [1]. In contrast, strain-promoted azide-alkyne cycloaddition (SPAAC) exhibits rate constants of 10⁻²–1 M⁻¹s⁻¹.

Click Chemistry CuAAC Reaction Kinetics Rate Constants

Best Research and Industrial Application Scenarios for 1-(Azidomethyl)-2-(trifluoromethoxy)benzene


Medicinal Chemistry: Synthesis of Fluorinated 1,2,3-Triazole Drug Candidates with Tunable Metabolic Stability

Utilize 1-(azidomethyl)-2-(trifluoromethoxy)benzene as a key building block in CuAAC click chemistry to generate libraries of 1,2,3-triazole derivatives. The ortho-OCF3 group confers a unique metabolic stability profile (typically decreased compared to OCH3 or CF3 analogs) [1], allowing medicinal chemists to fine-tune the pharmacokinetic half-life of lead compounds.

Chemical Biology: Bioorthogonal Labeling and Bioconjugation

Leverage the fast kinetics of CuAAC (10–100 M⁻¹s⁻¹) [1] to conjugate 1-(azidomethyl)-2-(trifluoromethoxy)benzene-derived probes to alkyne-modified biomolecules. The ortho-OCF3 substitution pattern may provide advantageous steric shielding in complex biological environments, potentially reducing non-specific interactions.

Materials Science: Synthesis of Fluorinated Polymers and Dendrimers

Incorporate 1-(azidomethyl)-2-(trifluoromethoxy)benzene into polymer backbones or dendrimer scaffolds via CuAAC click chemistry to impart enhanced hydrophobicity and unique electronic properties from the OCF3 group. The higher lipophilicity of OCF3 compared to OCH3 analogs [1] is advantageous for creating water-repellent coatings and advanced functional materials.

Agrochemical Research: Development of Novel Pesticides and Herbicides

Employ 1-(azidomethyl)-2-(trifluoromethoxy)benzene as a versatile intermediate for constructing fluorinated heterocyclic scaffolds [1] with potential pesticidal or herbicidal activity. The OCF3 group's distinct physicochemical properties can enhance membrane permeability and target-site binding in agricultural applications.

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